molecular formula C23H24N4O4 B2712655 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-13-0

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2712655
CAS No.: 899953-13-0
M. Wt: 420.469
InChI Key: HFIIUFJRCMTOQM-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the benzamide core: This can be achieved through the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the pyridazinyl group: This step involves the coupling of the benzamide intermediate with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Morpholine ring attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide
  • 3,4-dimethoxy-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide

Uniqueness

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of the morpholine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to similar compounds with different ring systems.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-29-20-8-6-17(15-21(20)30-2)23(28)24-18-5-3-4-16(14-18)19-7-9-22(26-25-19)27-10-12-31-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIIUFJRCMTOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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